molecular formula C11H14N2OS B13240788 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one

Cat. No.: B13240788
M. Wt: 222.31 g/mol
InChI Key: WJEFUIBUNQXYHK-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a bicyclic structure that includes a benzene ring fused with a thiazepine ring. The presence of an amino group at the 7th position and an ethyl group at the 4th position adds to its unique chemical properties. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, reagents, and catalysts, as well as the control of temperature and reaction time. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one is unique due to its specific substitution pattern and the presence of both an amino and an ethyl group. This combination of functional groups contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

7-amino-4-ethyl-5H-1,4-benzothiazepin-3-one

InChI

InChI=1S/C11H14N2OS/c1-2-13-6-8-5-9(12)3-4-10(8)15-7-11(13)14/h3-5H,2,6-7,12H2,1H3

InChI Key

WJEFUIBUNQXYHK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC(=C2)N)SCC1=O

Origin of Product

United States

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